Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Description
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate (CAS: 129150-61-4) is a phenolic ester with the molecular formula C₁₁H₁₄O₄ (molar mass: 210.229 g/mol) . Its structure features a propanoate backbone esterified with a methyl group and a phenyl ring substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 4 and 3, respectively. This compound is a key intermediate in organic synthesis, particularly for protecting hydroxyl groups via silylation and in lignin depolymerization studies .
Properties
IUPAC Name |
methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3,5,7,12H,4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTCYIZPTRRYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335186 | |
| Record name | Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56024-44-3 | |
| Record name | Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via protonation of the carboxylic acid’s carbonyl oxygen, followed by nucleophilic attack by methanol to form a tetrahedral intermediate. Subsequent dehydration yields the ester. Sulfuric acid (H₂SO₄) is the preferred catalyst due to its strong protonating ability and low cost.
-
Reactants : 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (1 equiv), methanol (10–15 equiv), H₂SO₄ (5–10 mol%).
-
Conditions : Reflux at 65–70°C for 12–24 hours under inert atmosphere.
-
Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and solvent evaporation.
-
Purification : Vacuum distillation or recrystallization from ethanol/water.
Table 1: Optimization Parameters for Acid-Catalyzed Esterification
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Methanol Quantity | 10–15 equiv | Prevents side reactions |
| Catalyst Loading | 5–10 mol% H₂SO₄ | Maximizes rate |
| Temperature | 65–70°C (reflux) | Balances kinetics and decomposition |
| Reaction Time | 12–24 hours | Ensures complete conversion |
Alternative Catalytic Systems
Heterogeneous Acid Catalysts
Solid acids like Amberlyst-15 or zeolites offer advantages in recyclability and reduced corrosion. For example, Amberlyst-15 (10 wt%) in methanol achieves 85% conversion after 8 hours at 70°C. These systems simplify product isolation by enabling filtration-based catalyst recovery.
Enzymatic Esterification
Lipases (e.g., Candida antarctica Lipase B) catalyze methanolysis of the acid in non-aqueous media. While enzymatic methods are eco-friendly, they face limitations:
-
Solvent Requirements : Tert-butanol or ionic liquids needed to maintain enzyme activity.
-
Yield : Typically 60–70% after 48 hours due to slower kinetics.
Synthesis from Lignin-Derived Intermediates
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate can be sourced from lignin depolymerization, aligning with green chemistry initiatives.
Reductive Catalytic Fractionation (RCF)
Lignin is treated with methanol and hydrogen under catalytic conditions (e.g., Ru/C, 200°C, 3 MPa H₂). This method concurrently cleaves β-O-4 linkages and stabilizes phenolic monomers via methylation.
Key Challenges :
-
Selectivity : Competing reactions (e.g., demethoxylation) reduce yield.
-
Catalyst Deactivation : Sulfur impurities in lignin poison metal catalysts.
Table 2: Performance of Catalysts in RCF
| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Yield (%) |
|---|---|---|---|
| Ru/C | 200 | 3 | 22 |
| Ni/Al₂O₃ | 220 | 4 | 18 |
Large-Scale Industrial Production
Industrial protocols prioritize cost efficiency and scalability. A representative batch process involves:
-
Continuous Esterification : Tubular reactors with H₂SO₄ catalyst and excess methanol.
-
Reactive Distillation : Simultaneous reaction and product separation to drive equilibrium.
-
Purity Standards : ≥99% purity achieved via wiped-film evaporation.
Economic Considerations :
-
Raw material costs dominate (60–70% of total).
-
Catalyst reuse reduces expenses by 15–20%.
Emerging Methodologies
Chemical Reactions Analysis
Reduction Reactions
The ester group undergoes selective reduction to form aldehydes or alcohols under controlled conditions.
Reduction to Aldehyde
Reagents : Diisobutylaluminum hydride (DIBALH) in anhydrous dichloromethane .
Conditions :
Outcome :
-
DIBALH reduces the ester to 3-(4-hydroxy-3-methoxyphenyl)propanal with high specificity.
Mechanism :
Oxidation Reactions
The phenolic hydroxyl group is susceptible to oxidation, though direct experimental data for this compound is limited. Based on structural analogs , potential pathways include:
Reagents :
-
DPPH/ABTS Assays : Used to quantify radical scavenging activity, confirming antioxidant capacity via electron transfer .
-
Enzymatic Oxidation : Gut microbiota metabolize related compounds (e.g., 4-hydroxy-3-methoxycinnamic acid) to 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) .
Substitution Reactions
The methoxy group (-OCH₃) can participate in nucleophilic substitution, though documented examples are sparse.
Hypothetical Pathway :
-
Demethylation : Acidic or enzymatic cleavage of the methoxy group to yield a dihydroxy derivative.
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
Chemistry: Synthesis of Complex Molecules
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation to form quinones, reduction to alcohols, and nucleophilic substitution—makes it valuable in synthetic organic chemistry .
Biological and Medicinal Research
Antioxidant Properties:
The compound exhibits significant antioxidant activity, which is crucial in combating oxidative stress in biological systems. This property has led to its investigation for potential health benefits, including its role in reducing the risk of chronic diseases associated with oxidative damage .
Biomarker for Dietary Intake:
this compound is also utilized as a biomarker for the consumption of specific foods and beverages, notably coffee. Its presence can indicate dietary habits and has implications for nutritional studies .
Cosmetic and Pharmaceutical Applications:
Research indicates that this compound may have applications in cosmetic formulations due to its anti-inflammatory effects. It is being studied for its potential use in topical preparations aimed at reducing skin inflammation and promoting skin health .
Industrial Applications
This compound finds use in various industrial applications due to its chemical properties. It is employed in the formulation of products that require antioxidant agents or as a flavoring agent in food products. Additionally, its derivatives are explored for their potential use in pharmaceuticals .
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results demonstrated that the compound effectively scavenges free radicals, indicating its potential as a natural antioxidant agent in food preservation and health supplements.
Case Study 2: Skin Health Applications
Research published on the anti-inflammatory properties of methyl dihydroferulate highlighted its efficacy in reducing prostaglandin E₂ production. This suggests that the compound could be beneficial in developing topical treatments for inflammatory skin conditions .
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Chemistry | Intermediate for complex molecule synthesis | Versatile reaction capabilities |
| Biology/Medicine | Antioxidant research | Potential health benefits |
| Biomarker for dietary studies | Insights into dietary habits | |
| Cosmetic formulations | Anti-inflammatory effects | |
| Industry | Food preservation | Natural antioxidant |
| Flavoring agent | Enhances product appeal |
Mechanism of Action
Molecular Targets and Pathways:
Antioxidant Activity: The compound exerts its effects by scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Methyl 3-(4-Chloro-3-hydroxyphenyl)propanoate Derivatives
- Structure: Chlorine substitution at the phenyl ring (e.g., methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate) replaces the methoxy group with chloro (-Cl) .
- Higher molecular weight (due to Cl) increases lipophilicity compared to the methoxy/hydroxy analogue.
- Applications : Used as intermediates for acetylation and other derivatization reactions .
Methyl (E)-3-(4-Hydroxy-3-methoxyphenyl)propenoate
- Structure: Features a propenoate (α,β-unsaturated ester) backbone instead of propanoate, introducing conjugation .
- Properties: The double bond enhances UV absorption and reactivity in Michael addition or Diels-Alder reactions. Reduced steric hindrance compared to the saturated propanoate.
Methyl 3-(3-Hydroxy-4-methoxyphenyl)propanoate
Ethyl 3-(4-Hydroxyphenyl)propanoate
- Structure : Ethyl ester instead of methyl, with a single hydroxyl group at position 4 .
- Properties :
- Ethyl group increases hydrophobicity (logP ~1.5 vs. ~1.2 for methyl).
- Absence of methoxy reduces steric and electronic effects on the aromatic ring.
- Applications : Used in flavor and fragrance industries due to milder ester odor .
Methyl Ferulate and Methyl Coumarate
- Structure : Cinnamate derivatives (unsaturated backbone) with 4-hydroxy-3-methoxyphenyl (ferulate) or 4-hydroxyphenyl (coumarate) groups .
- Properties: Conjugated systems enhance UV stability and antioxidant capacity. Lower yields in lignin depolymerization compared to the target compound (5.14 wt% for methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate vs. 2.38 wt% for methyl ferulate) .
Comparative Data Table
Key Research Findings
- Catalytic Applications: this compound is a major product (5.14 wt%) in lignin depolymerization using Ru@C catalysts, outperforming methyl ferulate and coumarate .
- Synthetic Versatility : The TBS-protected derivative is pivotal in multi-step syntheses, enabling selective functionalization .
- Biological Relevance: Structural analogs, such as methyl propenoate derivatives, exhibit bioactive properties in plant extracts .
Biological Activity
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, also known as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), is a compound derived from dietary polyphenols and produced by gut microbiota. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHO
- Molecular Weight : 210.23 g/mol
- Appearance : Clear liquid, pale yellow in color
This compound features a propanoate group esterified to a phenolic structure with methoxy and hydroxy substituents, contributing to its biological activity.
The biological activity of HMPA is attributed to several mechanisms:
- Antioxidant Activity : HMPA exhibits significant free radical scavenging capabilities, which help inhibit oxidative stress in biological systems .
- Interaction with Receptors : HMPA interacts with various receptors, including GPR41 and GPR43, influencing metabolic pathways related to lipid metabolism and energy homeostasis .
- Modulation of Gut Microbiota : It alters the composition of gut microbiota, enhancing beneficial bacteria while suppressing harmful strains, thereby contributing to metabolic health .
Antidiabetic Properties
Research indicates that HMPA may improve insulin sensitivity and mitigate the effects of high-fat diet (HFD)-induced obesity. In animal studies, it has been shown to reduce weight gain and hepatic steatosis by modulating metabolic pathways .
Anticancer Effects
HMPA has demonstrated potential anticancer activities. In vitro studies have shown that it can inhibit the proliferation of cancer cells, with IC values indicating effectiveness comparable to standard chemotherapeutic agents like doxorubicin .
Cognitive Function Improvement
Studies suggest that HMPA may enhance cognitive function through its neuroprotective effects. It activates specific receptors that are involved in cognitive processes, potentially providing therapeutic benefits for neurodegenerative diseases .
Case Studies and Research Findings
- Metabolic Impact Study :
- Anticancer Activity Assessment :
- Cognitive Function Enhancement :
Data Tables
Q & A
Q. Table 1: Spectroscopic Reference Data
| Technique | Key Signals/Peaks | Diagnostic Features |
|---|---|---|
| HSQC NMR | δ 7.0–6.5 (aromatic H/C), δ 3.8 (OCH₃) | Assigns substituent positions |
| GC-FID/MS | m/z 194 (M+), 137 (base peak) | Confirms molecular fragmentation |
| FT-IR | 3400 cm⁻¹ (O-H), 1700 cm⁻¹ (C=O) | Validates functional groups |
Basic: What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer:
Common methods include:
- Esterification of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid : Use methanol with acid catalysis (H₂SO₄ or HCl) under reflux. Yields >80% are achieved with anhydrous conditions and excess methanol .
- Reductive stabilization : Catalytic hydrogenation (e.g., Pd/C or Ni) of lignin-derived intermediates under mild H₂ pressure (1–3 atm) to prevent over-reduction .
Critical Parameters : - Temperature control (<60°C) minimizes decarboxylation.
- Use of molecular sieves or drying agents (e.g., MgSO₄) improves esterification efficiency.
Advanced: How can catalytic conditions be optimized for stabilizing this compound during lignin depolymerization?
Methodological Answer:
- Catalyst Selection : Heterogeneous metal catalysts (e.g., Pt, Ru) enhance reductive stabilization of lignin monomers. Pt-based systems show higher selectivity for retaining methoxy groups .
- Solvent Systems : Biphasic systems (e.g., water/THF) improve product separation and reduce side reactions.
- Reaction Monitoring : Track lignin depolymerization via Van Krevelen diagrams (elemental analysis) and HSQC NMR to correlate O/C ratios with monomer yields .
Q. Table 2: Catalytic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–10 wt% | Maximizes monomer selectivity |
| H₂ Pressure | 1–3 atm | Prevents over-reduction |
| Temperature | 120–150°C | Balances depolymerization vs. degradation |
Advanced: How to resolve contradictions in reported toxicity data for this compound?
Methodological Answer:
- Dose-Response Studies : Conduct in vitro assays (e.g., Ames test, MTT assay) across concentrations (0.1–10 mM) to clarify thresholds for cytotoxicity or mutagenicity .
- Cross-Referencing : Compare data from multiple agencies (e.g., IARC, OSHA). Note that while IARC does not classify it as carcinogenic, concentrations >0.1% may exhibit carcinogenic potential in specific models .
- Metabolite Analysis : Identify degradation products (e.g., quinones from oxidation) that may contribute to toxicity .
Advanced: How to design experiments to study the reactivity of the methoxy and hydroxy groups under varying conditions?
Methodological Answer:
- Nucleophilic Substitution : React with NaH/DMF to replace methoxy groups with halides or amines. Monitor via LC-MS for intermediate formation .
- Oxidation Studies : Use KMnO₄ in acidic conditions to oxidize the hydroxy group to a carbonyl. Track reaction progress via TLC (Rf shift) and IR (C=O emergence) .
- pH-Dependent Stability : Test hydrolysis rates in buffered solutions (pH 2–12) to identify labile functional groups.
Basic: What are the primary applications of this compound in organic chemistry research?
Methodological Answer:
- Building Block : Used in synthesizing bioactive analogs (e.g., enzyme inhibitors, receptor agonists) via functional group modifications .
- Lignin Model Compound : Studies on solvolytic depolymerization mechanisms and reductive stabilization pathways .
- Spectroscopic Probe : Its distinct NMR and IR signals aid in method development for phenolic ester analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
